(3-Methylisoxazol-5-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (3-Methylisoxazol-5-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)8-7-4;/h2H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQPHVOBOIVWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672588 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70183-89-0 | |

| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a core 3-methylisoxazole ring linked to a methanamine group. As a hydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base, a critical attribute for its application in pharmaceutical and biological research.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous commercially successful drugs, including the antimicrobial sulfamethoxazole and certain penicillin derivatives like cloxacillin and oxacillin.[2] This prevalence underscores the isoxazole ring's utility as a stable, versatile pharmacophore capable of engaging in various biological interactions.

This guide provides a comprehensive technical overview of (3-Methylisoxazol-5-yl)methanamine hydrochloride, synthesizing available data with established chemical principles. It is designed to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and materials science, offering insights into its physicochemical properties, synthetic routes, reactivity, and safety considerations.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for reproducible research and regulatory compliance. The following section details the identifiers for (3-Methylisoxazol-5-yl)methanamine and its hydrochloride salt.

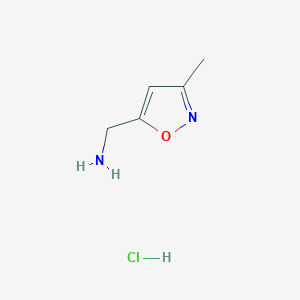

Diagram 1: Chemical Structure of (3-Methylisoxazol-5-yl)methanamine Hydrochloride

Caption: Structure of (3-Methylisoxazol-5-yl)methanamine Hydrochloride.

| Identifier | Value | Source |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanamine hydrochloride | PubChem[3] |

| CAS Number | 70183-89-0 | ChemicalBook[4] |

| Free Base CAS | 154016-55-4 | PubChem, Sigma-Aldrich[3] |

| Molecular Formula | C₅H₉ClN₂O | Derived |

| Molecular Weight | 148.59 g/mol | Derived |

| Free Base Formula | C₅H₈N₂O | PubChem, Sigma-Aldrich[3] |

| Free Base M.W. | 112.13 g/mol | PubChem, Sigma-Aldrich[3] |

Physicochemical Properties

The majority of publicly available data pertains to the free base, (3-Methylisoxazol-5-yl)methanamine. The properties of the hydrochloride salt can be inferred from this data, with the most significant difference being a marked increase in aqueous solubility. The following table summarizes computed data for the free base.

| Property | Value | Source |

| Topological Polar Surface Area | 52.1 Ų | PubChem[3] |

| XLogP3-AA (logP) | -0.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 112.063662883 Da | PubChem[3] |

| Form | Solid | Sigma-Aldrich |

Field Insights:

-

Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol.[1] This is a direct consequence of the ionization of the primary amine, which allows for strong ion-dipole interactions with water molecules. This property is highly advantageous for preparing stock solutions for biological assays and for formulation development.

-

pKa: The primary aliphatic amine group is basic. Its conjugate acid (the ammonium cation present in the hydrochloride salt) would be expected to have a pKa in the range of 9-10. This means the compound will be predominantly in its charged, water-soluble form at physiological pH (7.4).

-

Stability: Isoxazole rings are generally stable aromatic systems. However, they can be susceptible to ring-opening under certain reductive conditions or in the presence of strong bases. The hydrochloride salt form is generally stable under standard laboratory conditions. Supplier recommendations include storage at -20°C for long-term preservation.[5]

Synthesis and Reactivity

Synthetic Strategy

While specific, detailed synthetic procedures for (3-Methylisoxazol-5-yl)methanamine hydrochloride are not widely published in peer-reviewed journals, a logical and efficient pathway can be devised from common starting materials based on established organic chemistry principles. A plausible route involves the reduction of a nitrile precursor, which itself can be synthesized via established isoxazole formation chemistry.

The key transformation is the construction of the isoxazole ring, which can be achieved through a multicomponent reaction involving hydroxylamine hydrochloride and a β-keto ester, such as ethyl acetoacetate.[2]

Diagram 2: Plausible Synthetic Pathway

Caption: A proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of (3-Methylisoxazol-5-yl)methanamine hydrochloride is dominated by its primary amine functionality.

-

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom of the free base makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This is the most common and valuable reaction for its use in drug discovery, allowing for its conjugation to other molecular fragments.

-

Salt Formation: As a base, the free amine reacts with acids to form ammonium salts. The hydrochloride salt is the most common form for improving handling and solubility.

-

Isoxazole Ring Stability: The isoxazole ring is aromatic and relatively stable to many reaction conditions. It can tolerate a wide range of reagents used to modify the aminomethyl side chain. However, potent reducing agents (e.g., catalytic hydrogenation under harsh conditions) can potentially cleave the N-O bond.

Applications in Drug Discovery and Development

(3-Methylisoxazol-5-yl)methanamine hydrochloride serves as a crucial building block for the synthesis of complex molecules with potential therapeutic value.[1] Its utility stems from the combination of the stable isoxazole core and the reactive primary amine handle.

-

Scaffold for Library Synthesis: The primary amine allows for straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling the rapid generation of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The 3-methylisoxazole ring can serve as a bioisostere for other chemical groups, such as phenyl or ester moieties. This allows medicinal chemists to modulate a molecule's physicochemical properties (like solubility, metabolic stability, and polarity) while potentially retaining or enhancing its biological activity.

-

Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors in the isoxazole ring, combined with the appended side chain, can mimic the binding interactions of natural ligands with their protein targets, making it a valuable fragment for structure-based drug design.

Safety, Handling, and Storage

Safety is a critical consideration when handling any chemical reagent. The available data for the free base indicates significant oral toxicity.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed [3][6] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage at -20°C is recommended.[5]

-

Store away from strong oxidizing agents and bases.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the practical utility of (3-Methylisoxazol-5-yl)methanamine hydrochloride, this section provides a representative protocol for a standard amide coupling reaction. This procedure is a cornerstone of medicinal chemistry and serves as a self-validating system due to its high reliability and predictability.

Objective: To synthesize N-((3-methylisoxazol-5-yl)methyl)benzamide.

Materials:

-

(3-Methylisoxazol-5-yl)methanamine hydrochloride

-

Benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

-

Deionized water

Protocol Workflow:

Diagram 3: Experimental Workflow for Amide Coupling

Caption: Step-by-step workflow for a typical amide coupling reaction.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (3-Methylisoxazol-5-yl)methanamine hydrochloride (1.0 eq).

-

Add benzoic acid (1.1 eq) and dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.5 eq) dropwise to the stirred solution. The DIPEA serves to neutralize the hydrochloride salt, liberating the free amine, and to act as the base for the coupling reaction.

-

After stirring for 10 minutes, add the coupling agent HATU (1.2 eq) portion-wise. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure amide product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its key features—a stable heterocyclic core, a reactive primary amine for facile derivatization, and favorable solubility as a hydrochloride salt—make it an attractive starting material for creating diverse molecular libraries. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in a research setting.

References

-

PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. [Link]

-

Chemical Label. (3-Methylisoxazol-5-yl)methanamine. [Link]

-

PubChem. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172. [Link]

-

Chemical-Suppliers. (3-Methylisoxazol-5-yl)methanamine | CAS 154016-55-4. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

PharmaCompass. 3-Amino-5-methyl-isoxazole | Drug Information. [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Pharmaffiliates. Chemical Name : 3-Methylisoxazol-5-amine, CAS No : 14678-02-5. [Link]

-

NIH National Library of Medicine. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

-

Georganics. (5-Methyl-3-isoxazolyl)methylamine - High purity. [Link]

Sources

- 1. CAS 13608-55-4: (3-phenylisoxazol-5-yl)methanamine hydroch… [cymitquimica.com]

- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Characterization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride (CAS Number: 70183-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization of this compound, emphasizing the integration of analytical techniques to ensure identity, purity, and stability. While publicly available experimental data for this specific molecule is limited, this document outlines the expected physicochemical properties and provides field-proven methodologies for its thorough analysis, drawing upon data from its free base and related isoxazole structures.

Chemical Identity and Physicochemical Properties

The foundational step in the characterization of any chemical entity is the confirmation of its identity and the determination of its key physicochemical properties. These parameters are critical for its application in research and development, influencing factors such as solubility, formulation, and bioavailability.

(3-Methylisoxazol-5-yl)methanamine hydrochloride is the hydrochloride salt of the parent compound, (3-Methylisoxazol-5-yl)methanamine. The presence of the hydrochloride moiety significantly impacts its properties, most notably its solubility in aqueous media.

Table 1: Core Chemical and Physicochemical Data

| Property | Value | Source |

| CAS Number | 70183-89-0 | Internal Database |

| Molecular Formula | C₅H₉ClN₂O | [1] |

| Molecular Weight | 148.59 g/mol | [1] |

| Parent Compound (Free Base) | (3-Methylisoxazol-5-yl)methanamine | [2] |

| Parent CAS Number | 154016-55-4 | [2] |

| Parent Molecular Formula | C₅H₈N₂O | [2] |

| Parent Molecular Weight | 112.13 g/mol | [2] |

| Topological Polar Surface Area (TPSA) (Free Base) | 52.1 Ų | [2] |

| Predicted LogP (Free Base) | -0.3 | [2] |

| Hydrogen Bond Donors (Free Base) | 1 | [1] |

| Hydrogen Bond Acceptors (Free Base) | 3 | [1] |

Recommended Experimental Protocols for Physicochemical Characterization

-

Melting Point Determination:

-

Methodology: Utilize a calibrated digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to determine the temperature range over which the solid melts. This is a primary indicator of purity.

-

-

Aqueous Solubility Assessment:

-

Methodology: A shake-flask method is recommended. An excess of the compound is agitated in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a sufficient period to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical technique, such as HPLC-UV.

-

-

pKa Determination:

-

Methodology: Potentiometric titration is a standard method. A solution of the hydrochloride salt is titrated with a standardized base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. This value is crucial for understanding the ionization state of the molecule at different physiological pH values.

-

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and mass spectrometry is essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For (3-Methylisoxazol-5-yl)methanamine hydrochloride, both ¹H and ¹³C NMR are required.

-

Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):

-

Methyl Group (-CH₃): A singlet integrating to 3 protons, expected in the aliphatic region.

-

Isoxazole Ring Proton (-CH=): A singlet integrating to 1 proton, characteristic of the proton on the isoxazole ring.

-

Methylene Group (-CH₂-): A singlet (or potentially a multiplet depending on the solvent and proton exchange) integrating to 2 protons, adjacent to the amine.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

-

-

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the methyl carbon, the two sp² carbons of the isoxazole ring, the methylene carbon, and the carbonyl-equivalent carbon of the isoxazole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt.

-

C-H Stretch: Peaks around 3000-2850 cm⁻¹ for aliphatic C-H bonds.

-

C=N and C=C Stretch: Absorptions in the 1650-1450 cm⁻¹ region, corresponding to the isoxazole ring.

-

C-O Stretch: Bands in the 1250-1050 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.

-

Expected Mass Spectrum:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is recommended.

-

Expected Molecular Ion: The spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 113.1, where M is the mass of the free base.

-

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard approach for assessing the purity of small organic molecules like (3-Methylisoxazol-5-yl)methanamine hydrochloride.

-

Proposed HPLC Method:

-

Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the isoxazole chromophore absorbs, likely in the range of 210-250 nm.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

Synthesis and Stability

While a specific, detailed synthesis for (3-Methylisoxazol-5-yl)methanamine hydrochloride is not widely published, a plausible synthetic route can be inferred from the literature on related isoxazole compounds.

Plausible Synthetic Pathway

The synthesis of the isoxazole ring is often achieved through the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. The aminomethyl side chain can be introduced through various synthetic transformations. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of (3-Methylisoxazol-5-yl)methanamine HCl.

Stability and Storage

-

Storage: As a hydrochloride salt, the compound is expected to be a crystalline solid and should be stored in a well-sealed container, protected from moisture and light, at a controlled temperature (e.g., 2-8 °C for long-term storage).[3]

-

Stability Assessment: A formal stability study should be conducted under various conditions (e.g., temperature, humidity, light) to determine the shelf-life and identify any potential degradation products. The purity of the compound should be monitored over time using a validated stability-indicating HPLC method.

Safety and Handling

The free base, (3-Methylisoxazol-5-yl)methanamine, is classified as acutely toxic if swallowed.[2] Standard laboratory safety precautions should be followed when handling the hydrochloride salt, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

The comprehensive characterization of (3-Methylisoxazol-5-yl)methanamine hydrochloride requires a multi-faceted analytical approach. This guide provides a scientifically sound framework for researchers to confirm the identity, purity, and key physicochemical properties of this compound. While a complete public dataset is not available, the outlined methodologies, based on established principles and data from related structures, offer a robust pathway for its thorough evaluation in a research and development setting.

References

-

PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]

Sources

An In-Depth Technical Guide to (3-Methylisoxazol-5-yl)methanamine Hydrochloride: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic amine of significant interest within the fields of medicinal chemistry and drug discovery. As a substituted isoxazole, this compound serves as a versatile building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in pharmacologically active compounds due to its ability to participate in various non-covalent interactions and its relative metabolic stability. This guide provides a detailed examination of the molecular structure and key physicochemical properties of the hydrochloride salt of (3-Methylisoxazol-5-yl)methanamine, offering foundational knowledge for its application in research and development.

Molecular Structure and Characterization

The structural integrity of a chemical entity is paramount to its function. (3-Methylisoxazol-5-yl)methanamine hydrochloride is comprised of a 3-methylisoxazole core, with a methanamine substituent at the 5-position. The hydrochloride salt form is achieved through the protonation of the primary amine group, which enhances the compound's solubility in aqueous media, a often desirable characteristic for handling and biological testing.

The precise arrangement of atoms is confirmed through various analytical techniques. While this guide focuses on the fundamental properties, it is understood that comprehensive characterization would involve methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon environments, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation patterns.

Chemical Identifiers

For unambiguous identification, a compound is assigned several unique identifiers. The Chemical Abstracts Service (CAS) number for (3-Methylisoxazol-5-yl)methanamine hydrochloride is 70183-89-0[1][2][3][4]. The free base form is identified by CAS number 154016-55-4[5][6].

A common method for representing the molecular structure in a machine-readable format is the Simplified Molecular-Input Line-Entry System (SMILES). The SMILES representation for the free base is NCC1=CC(C)=NO1[5]. This notation concisely captures the connectivity of the atoms within the molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its application in experimental settings. These properties influence factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C5H9ClN2O | [1][2] |

| Molecular Weight | 148.59 g/mol | [1][2] |

| CAS Number | 70183-89-0 | [1][2][3][4] |

| Molecular Formula (Free Base) | C5H8N2O | [5][7] |

| Molecular Weight (Free Base) | 112.13 g/mol | [6][7] |

| SMILES (Free Base) | NCC1=CC(C)=NO1 | [5] |

The conversion of the free base to its hydrochloride salt results in an increase in molecular weight due to the addition of a molecule of hydrogen chloride. This is a standard practice in pharmaceutical development to improve the handling and formulation characteristics of amine-containing compounds.

Molecular Visualization

To provide a clear visual representation of the molecular structure of (3-Methylisoxazol-5-yl)methanamine hydrochloride, the following diagram is provided.

Caption: Molecular structure of (3-Methylisoxazol-5-yl)methanamine hydrochloride.

Applications in Research and Development

The structural motifs present in (3-Methylisoxazol-5-yl)methanamine hydrochloride make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The primary amine group serves as a key functional handle for further chemical modifications, such as amide bond formation, reductive amination, and N-alkylation. These reactions allow for the systematic exploration of the chemical space around the isoxazole core, a common strategy in structure-activity relationship (SAR) studies.

The isoxazole ring itself is a bioisostere for other functional groups and can contribute to the overall pharmacological profile of a molecule through hydrogen bonding and dipole-dipole interactions. Its presence in numerous approved drugs highlights its importance in medicinal chemistry.

Conclusion

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a well-defined chemical entity with a specific molecular structure and weight. Its properties, particularly the enhanced solubility of the hydrochloride salt, make it a practical and valuable tool for researchers in the pharmaceutical and chemical sciences. A comprehensive understanding of its fundamental characteristics, as outlined in this guide, is the first step toward its effective utilization in the design and synthesis of novel compounds with therapeutic potential.

References

-

Capot Chemical. C-(3-methyl-isoxazol-5-YL)-methylamine hydrochloride. [Link]

-

PubChem. (3-Methylisoxazol-5-yl)methanamine. [Link]

-

PubChem. Deoxythymine. [Link]

Sources

- 1. 70183-89-0|(3-Methylisoxazol-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 70183-89-0 | C-(3-methyl-isoxazol-5-YL)-methylamine hydrochloride - Capot Chemical [capotchem.com]

- 3. (3-METHYLISOXAZOL-5-YL)METHANAMINE HYDROCHLORIDE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | 70183-89-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. (3-methylisoxazol-5-yl)methanamine - CAS:154016-55-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of (3-Methylisoxazol-5-yl)methanamine Hydrochloride

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for (3-Methylisoxazol-5-yl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Chemical Profile and Inherent Stability Characteristics

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a methyl-substituted isoxazole ring linked to a methanamine group, which is present as a hydrochloride salt. Understanding the interplay between these structural components is paramount to comprehending its stability profile.

-

The Isoxazole Ring: The isoxazole ring is an aromatic five-membered heterocycle containing nitrogen and oxygen. Generally, it is a stable aromatic system.[1] However, the N-O bond is inherently weak and can be susceptible to cleavage under specific energetic conditions, such as UV irradiation or harsh pH environments.[1][2] Studies on other isoxazole-containing compounds, like the drug Leflunomide, have shown that the isoxazole ring's stability is notably dependent on pH and temperature, with increased lability and ring-opening observed under basic conditions and at elevated temperatures.[1][3]

-

The Methanamine Hydrochloride Group: The primary amine group is reactive, but its formulation as a hydrochloride salt significantly enhances its stability. The protonation of the nitrogen atom to form an ammonium salt (NH3+) reduces the nucleophilicity of the amine.[4] This is a critical stabilization strategy, as the free primary amino group could otherwise be susceptible to oxidative degradation or unwanted side reactions. Amine hydrochloride salts are generally more stable and less hygroscopic than their corresponding free bases.[4][5]

The combination of a relatively stable isoxazole ring and the stabilizing effect of the hydrochloride salt formation suggests that (3-Methylisoxazol-5-yl)methanamine hydrochloride is a reasonably stable compound under controlled conditions.

Recommended Storage and Handling Protocols

Based on the chemical properties and available safety data, the following storage and handling conditions are recommended to maintain the purity and stability of (3-Methylisoxazol-5-yl)methanamine hydrochloride.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Some suppliers recommend -20°C for long-term storage.[6] | Lower temperatures slow down potential degradation kinetics. |

| Atmosphere | Store in a dry, well-ventilated place under an inert atmosphere if possible.[7] | The hydrochloride salt can be hygroscopic, and moisture can promote hydrolysis or other degradation pathways. |

| Light | Protect from light. | Isoxazole rings can undergo rearrangement when exposed to UV light.[1][2] |

| Container | Keep container tightly closed.[7] | Prevents exposure to moisture and atmospheric contaminants. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[8][9]

-

Avoid the formation of dust and aerosols.[7]

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is crucial for developing stability-indicating analytical methods and for ensuring the quality of the compound over time. Based on the structure of (3-Methylisoxazol-5-yl)methanamine hydrochloride, the following degradation pathways can be hypothesized.

-

Hydrolysis of the Isoxazole Ring: Under basic conditions, the isoxazole ring can undergo hydrolytic cleavage.[1][3] This is a critical degradation pathway to monitor, especially if the compound is to be used in aqueous solutions.

-

Oxidative Degradation: Although the amine is protected as a hydrochloride salt, strong oxidizing conditions could potentially lead to the degradation of the molecule.

-

Photolytic Degradation: Exposure to UV light can induce rearrangement of the isoxazole ring to an oxazole.[1][2]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Below is a diagram illustrating the potential degradation pathways.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Guide to the Spectroscopic Characterization of (3-Methylisoxazol-5-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its isoxazole core, a motif present in numerous pharmacologically active compounds.[1][2] Rigorous structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. This technical guide provides a detailed analysis of the expected spectroscopic data for (3-Methylisoxazol-5-yl)methanamine hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the expected spectral features and providing detailed experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and quality control of this and related isoxazole derivatives.[3][4]

Molecular Structure and Spectroscopic Overview

The structure of (3-Methylisoxazol-5-yl)methanamine hydrochloride comprises a 3-methyl-substituted isoxazole ring linked to a methanamine group at the 5-position, which is protonated to form the hydrochloride salt. This structure presents distinct features that are readily identifiable by modern spectroscopic techniques.

Figure 1: Chemical structure of (3-Methylisoxazol-5-yl)methanamine hydrochloride.

This guide will systematically predict and interpret the signals arising from the different nuclei (¹H, ¹³C), the vibrational modes of the functional groups (IR), and the fragmentation pattern of the molecular ion (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3-Methylisoxazol-5-yl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring high-quality NMR spectra is as follows:

Figure 2: A typical workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl, methine, and methylene protons, in addition to the ammonium protons. The use of a solvent like DMSO-d₆ is recommended to observe the exchangeable protons of the ammonium group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (on isoxazole) | ~2.3 | Singlet (s) | 3H | Attached to an sp² carbon of the isoxazole ring. |

| CH (isoxazole ring) | ~6.5 | Singlet (s) | 1H | Vinylic proton on the electron-deficient isoxazole ring. |

| CH₂ (methylene) | ~4.3 | Singlet (s) or Broad Singlet | 2H | Adjacent to the electron-withdrawing isoxazole ring and the ammonium group. |

| NH₃⁺ (ammonium) | ~8.5-9.0 | Broad Singlet (br s) | 3H | Exchangeable protons of the ammonium salt, typically broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing five signals for the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (on isoxazole) | ~11-13 | Typical chemical shift for a methyl group on an aromatic heterocycle. |

| CH₂ (methylene) | ~35-40 | Aliphatic carbon attached to the isoxazole ring and the nitrogen atom. |

| CH (isoxazole ring) | ~100-105 | sp² carbon in the heterocyclic ring, shielded relative to the other ring carbons. |

| C-CH₃ (isoxazole ring) | ~160-165 | sp² carbon of the isoxazole ring bearing the methyl group. |

| C-CH₂ (isoxazole ring) | ~170-175 | sp² carbon of the isoxazole ring attached to the methanamine side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The hydrochloride salt form of the amine will have a profound impact on the IR spectrum.

Experimental Protocol for IR Spectroscopy

For a solid sample like (3-Methylisoxazol-5-yl)methanamine hydrochloride, the Attenuated Total Reflectance (ATR) method is a common and convenient choice.

Figure 3: Standard procedure for acquiring an FT-IR spectrum using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the ammonium group and vibrations associated with the isoxazole ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretch (NH₃⁺) | 3200-2800 | Strong, Broad | Characteristic broad absorption for an ammonium salt. |

| C-H stretch (aliphatic) | 2980-2850 | Medium | From the methyl and methylene groups. |

| C=N stretch (isoxazole) | 1620-1580 | Medium-Strong | Stretching vibration of the carbon-nitrogen double bond in the ring. |

| N-H bend (NH₃⁺) | 1600-1500 | Strong | Symmetric and asymmetric bending vibrations of the ammonium group. |

| C=C stretch (isoxazole) | 1550-1450 | Medium-Strong | Stretching of the carbon-carbon double bond within the isoxazole ring. |

| N-O stretch (isoxazole) | 1420-1380 | Strong | Characteristic stretching vibration of the N-O bond in the isoxazole ring.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an ionic compound like a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. The spectrum will show the mass of the free base (the cation).

Experimental Protocol for Mass Spectrometry

Figure 4: General workflow for obtaining an ESI mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The molecular weight of the free base, (3-Methylisoxazol-5-yl)methanamine (C₅H₈N₂O), is 112.13 g/mol .[5]

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 113.07 | Protonated molecular ion of the free base. |

| [M-NH₂]⁺ | 97.05 | Loss of the amino group. |

| [M-CH₂NH₂]⁺ | 82.04 | Loss of the aminomethyl group. |

A plausible fragmentation pathway would involve the initial loss of the aminomethyl radical followed by further ring fragmentation.

Figure 5: Predicted major fragmentation pathways for (3-Methylisoxazol-5-yl)methanamine.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (3-Methylisoxazol-5-yl)methanamine hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed spectral signature for this compound. By following the described experimental protocols and using the interpretive guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methylisoxazole | C4H6N2O | CID 84590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 154016-55-4|(3-Methylisoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery - Potential Applications of (3-methylisoxazol-5-yl)methanamine hydrochloride

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3] The versatility of the isoxazole moiety is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the potential applications of a specific derivative, (3-methylisoxazol-5-yl)methanamine hydrochloride, by synthesizing data from structurally related compounds and applying fundamental principles of medicinal chemistry.

Core Compound Analysis: (3-methylisoxazol-5-yl)methanamine hydrochloride

The structure of (3-methylisoxazol-5-yl)methanamine hydrochloride presents two key pharmacophoric features: the 3-methylisoxazole ring and the 5-aminomethyl group. The methyl group at the 3-position can influence the electronic properties and steric interactions of the isoxazole ring, potentially enhancing binding affinity and selectivity for a biological target. The primary amine in the 5-aminomethyl substituent is a crucial functional group capable of forming hydrogen bonds and salt bridges, which are pivotal for molecular recognition at a receptor or enzyme active site.

Potential Therapeutic Application I: Central Nervous System Modulation - A GABAergic Hypothesis

A compelling potential application for (3-methylisoxazol-5-yl)methanamine hydrochloride lies in the modulation of the central nervous system (CNS), specifically as a ligand for GABAA receptors. This hypothesis is rooted in the structural similarity of the 5-aminomethylisoxazole core to muscimol (5-(aminomethyl)isoxazol-3-ol), a potent and well-characterized GABAA receptor agonist.[4] Muscimol is a conformationally restricted analog of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5]

The spatial arrangement of the aminomethyl group relative to the isoxazole ring in our target compound mimics the key pharmacophoric elements of GABA required for receptor activation. The isoxazole ring acts as a bioisosteric replacement for the carboxylic acid moiety of GABA, while the aminomethyl group corresponds to the amino group of GABA. The distance between these two functional groups is critical for binding to the GABAA receptor.

Experimental Protocol: Evaluation of GABAA Receptor Activity

To validate the hypothesis of GABAergic activity, a multi-step experimental workflow would be employed:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity of (3-methylisoxazol-5-yl)methanamine hydrochloride for the GABAA receptor.

-

Methodology:

-

Prepare rat cortical membranes as a source of GABAA receptors.

-

Incubate the membranes with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gabazine) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

-

-

Rationale: This assay provides a direct measure of the compound's ability to bind to the GABAA receptor and quantifies its binding affinity.

-

-

Electrophysiological Studies (Patch-Clamp):

-

Objective: To characterize the functional activity of the compound at the GABAA receptor (i.e., agonist, antagonist, or modulator).

-

Methodology:

-

Use cultured neurons or HEK293 cells expressing specific GABAA receptor subtypes.

-

Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

-

Apply the test compound alone to determine if it elicits a current (agonist activity).

-

Co-apply the test compound with GABA to determine if it enhances or inhibits the GABA-evoked current (modulatory or antagonist activity).

-

-

Rationale: This functional assay reveals the nature of the compound's interaction with the receptor and its effect on ion channel gating.

-

| Hypothetical Data Summary | |

| Assay | Parameter |

| Radioligand Binding ([3H]muscimol) | Ki |

| Patch-Clamp (Agonist) | EC50 |

| Patch-Clamp (Antagonist) | IC50 |

Potential Therapeutic Application II: Bioisosteric Replacement Strategy

The isoxazole ring is a well-established bioisostere for the amide and carboxylic acid functionalities.[6][7][8] This principle opens up a vast landscape of potential applications for (3-methylisoxazol-5-yl)methanamine hydrochloride, where it could serve as a novel scaffold to mimic and improve upon existing drugs or endogenous ligands.

1. Mimicking Amide-Containing Drugs:

The 3-methylisoxazole core can replace an amide bond, offering potential advantages such as improved metabolic stability and altered pharmacokinetic profiles.[7] For example, numerous enzyme inhibitors and receptor ligands contain critical amide linkages. By replacing an amide with the 3-methylisoxazole-5-methanamine scaffold, it may be possible to develop novel inhibitors or ligands with enhanced properties.

2. Targeting Receptors for Carboxylic Acid Ligands:

Similarly, the isoxazole ring can mimic the electronic and hydrogen-bonding properties of a carboxylic acid.[6][9] This suggests that (3-methylisoxazol-5-yl)methanamine hydrochloride could be a starting point for designing ligands for receptors that normally bind to acidic molecules, such as certain G-protein coupled receptors (GPCRs) or nuclear receptors.

Experimental Workflow: Target Identification and Validation

A systematic approach to identify and validate potential targets based on the bioisosteric replacement strategy would involve:

-

Computational Screening (In Silico):

-

Objective: To identify potential protein targets by screening virtual libraries.

-

Methodology:

-

Create a 3D model of (3-methylisoxazol-5-yl)methanamine.

-

Perform virtual screening against a library of protein targets known to bind amide or carboxylic acid-containing ligands.

-

Prioritize targets based on docking scores and predicted binding modes.

-

-

Rationale: This approach narrows down the list of potential targets for experimental validation in a time and cost-effective manner.

-

-

Biochemical/Cell-Based Screening:

-

Objective: To experimentally validate the computationally identified targets.

-

Methodology:

-

Select a panel of high-priority targets from the in silico screen.

-

Perform in vitro biochemical assays (e.g., enzyme inhibition assays) or cell-based functional assays (e.g., reporter gene assays for receptor activation) using the test compound.

-

-

Rationale: This step provides experimental evidence for the compound's activity at the predicted targets.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Objective: To optimize the initial hit compound and understand the molecular determinants of its activity.

-

Methodology:

-

Synthesize a library of analogs of (3-methylisoxazol-5-yl)methanamine with modifications at the methyl group, the isoxazole ring, and the aminomethyl substituent.

-

Evaluate the activity of the analogs in the validated biochemical or cell-based assay.

-

-

Rationale: SAR studies are crucial for developing more potent and selective compounds and for understanding the key interactions between the ligand and its target.

-

| Hypothetical Target Classes and Assays | |

| Target Class | Example Assay |

| Kinases | Kinase Inhibition Assay (e.g., LanthaScreen®) |

| GPCRs | Calcium Mobilization Assay or cAMP Assay |

| Proteases | Fluorogenic Substrate Cleavage Assay |

| Nuclear Receptors | Reporter Gene Assay |

Conclusion and Future Directions

While direct biological data for (3-methylisoxazol-5-yl)methanamine hydrochloride is not yet widely available, a thorough analysis of its structural features and the application of established medicinal chemistry principles provide a strong foundation for exploring its therapeutic potential. The structural analogy to GABAergic agents suggests a promising avenue for the development of novel CNS-active compounds. Furthermore, its potential as a bioisosteric replacement for amide and carboxylic acid functionalities opens up a broad range of possibilities for targeting various enzymes and receptors implicated in a multitude of diseases. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation and validation of these hypotheses, paving the way for the potential discovery of new and effective therapeutic agents based on this versatile isoxazole scaffold.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Muscimol - Wikipedia [en.wikipedia.org]

- 5. 3- and 5-isoxazolol zwitterions: an ab initio molecular orbital study relating to GABA agonism and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of (3-Methylisoxazol-5-yl)methanamine Hydrochloride in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, the isoxazole ring has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds. This guide provides an in-depth technical analysis of a particularly valuable isostere: (3-Methylisoxazol-5-yl)methanamine hydrochloride . We will dissect its strategic importance, from its fundamental physicochemical properties to its application in the synthesis of advanced drug candidates. This document moves beyond a mere recitation of facts, offering field-proven insights into the causality behind its use, detailed experimental protocols for its deployment, and a forward-looking perspective on its potential in shaping the next generation of pharmaceuticals.

The Isoxazole Moiety: A Pillar of Medicinal Chemistry

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is not merely a passive scaffold but an active contributor to a molecule's pharmacological profile. Its unique electronic and structural features offer several advantages in drug design:

-

Metabolic Stability: The isoxazole ring is generally robust to metabolic degradation, offering a stable anchor point for pharmacophoric groups.[1][2]

-

Modulation of Physicochemical Properties: Incorporation of the isoxazole moiety can enhance critical drug-like properties such as solubility and membrane permeability, thereby improving the overall pharmacokinetic profile.[2][3]

-

Bioisosteric Replacement: It serves as an effective bioisostere for other functional groups, such as amide or ester bonds, while introducing favorable changes in polarity, hydrogen bonding capacity, and metabolic stability.

-

Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making them attractive for a variety of therapeutic areas.[4]

The subject of this guide, (3-Methylisoxazol-5-yl)methanamine, strategically places a reactive primary amine on a stable, 3-methyl-substituted isoxazole core, presenting a versatile and highly valuable building block for library synthesis and lead optimization.

Physicochemical and Structural Profile

A thorough understanding of a building block's intrinsic properties is the foundation of rational drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O • HCl | - |

| Molecular Weight | 148.60 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[4] |

| XLogP3-AA (Predicted) | -0.3 | PubChem[5] |

| Hydrogen Bond Donors | 2 (Amine) | PubChem[5] |

| Hydrogen Bond Acceptors | 2 (N, O in ring) | PubChem[5] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[5] |

The low predicted LogP value suggests good aqueous solubility, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Synthesis of the Core Building Block

While (3-Methylisoxazol-5-yl)methanamine hydrochloride is commercially available from several vendors, an understanding of its synthesis is crucial for custom modifications and process development. A common synthetic route involves the preparation of a key intermediate, 5-(chloromethyl)-3-methylisoxazole, followed by amination.

Workflow for the Synthesis of (3-Methylisoxazol-5-yl)methanamine

Sources

- 1. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Versatile Core in Modern Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and structural versatility have established it as a "privileged scaffold," enabling the design of a vast array of therapeutic agents with diverse biological activities. This guide provides a comprehensive technical overview of isoxazole derivatives in pharmaceutical research, delving into their synthesis, mechanisms of action, and the causality behind their design and experimental evaluation. We will explore key examples of isoxazole-containing drugs, from anti-inflammatory agents to immunomodulators and central nervous system modulators, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to offer a field-proven perspective for drug development professionals.

The Chemistry and Synthetic Versatility of the Isoxazole Ring

The isoxazole moiety's significance in drug discovery is deeply rooted in its synthetic accessibility and the chemical diversity that can be built around its core structure. The arrangement of the heteroatoms imparts a unique dipole moment and the ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1][2]

Foundational Synthetic Strategies: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition.[3] This reaction involves the concertedly proceeding cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the unstable nitrile oxide in situ from more stable precursors, such as aldoximes, through oxidation. This approach offers high regioselectivity and tolerates a wide range of functional groups, making it a powerful tool for generating diverse libraries of isoxazole derivatives.[4]

Green Chemistry Approaches: Ultrasound-Assisted Synthesis

In alignment with the principles of sustainable chemistry, ultrasound-assisted synthesis has emerged as an efficient and environmentally benign alternative for preparing isoxazole derivatives. Acoustic cavitation, the underlying principle of sonochemistry, creates localized high-pressure and high-temperature zones, which dramatically accelerates reaction rates.[4][5] This method often leads to higher yields, shorter reaction times, and can be performed in greener solvents like water or ethanol-water mixtures, minimizing the use of volatile organic compounds.[4]

Mechanisms of Action: The Isoxazole Scaffold in Action

The true power of the isoxazole core lies in its ability to be tailored to interact with a wide array of biological targets with high specificity and potency.

Enzyme Inhibition: A Dominant Paradigm

A significant number of isoxazole-based drugs exert their therapeutic effects through the inhibition of specific enzymes.

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[8] The isoxazole ring in Valdecoxib is crucial for its selective binding to the active site of COX-2, while showing minimal inhibition of the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6][8]

Modulation of G-Protein Coupled Receptors (GPCRs): Targeting the Central Nervous System

Isoxazole derivatives have also been successfully developed as modulators of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.

Muscimol, a naturally occurring isoxazole derivative found in Amanita muscaria mushrooms, is a potent and selective agonist of the GABA-A receptor. [9]The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. [3]By mimicking the action of the endogenous neurotransmitter GABA, muscimol opens the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. [9]This mechanism underlies its sedative and hallucinogenic properties.

Quantitative Pharmacology and Pharmacokinetics

The successful development of isoxazole-based drugs relies on a thorough understanding of their quantitative pharmacological and pharmacokinetic properties.

Table 1: Pharmacological and Pharmacokinetic Data for Selected Isoxazole Derivatives

| Compound | Target | IC50/Ki | Bioavailability | Half-life (t1/2) | Primary Metabolism |

| Valdecoxib | COX-2 | IC50: 5 nM [4] | 83% [7][9] | 8-11 hours [1][9] | Hepatic (CYP3A4, CYP2C9) [1][10] |

| Leflunomide (as Teriflunomide) | DHODH | Ki: ~600 nM [5] | ~100% (oral) [2] | ~2 weeks [2] | Hepatic [2] |

| Muscimol | GABA-A Receptor | Full Agonist [9] | Orally active [9] | 4-8 hours [9] | Transamination (via GABA-T) [9] |

Experimental Protocols: A Guide to Practice

To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount.

Synthesis Protocol: Ultrasound-Assisted One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a green and efficient method for the synthesis of isoxazole derivatives. [4] Materials:

-

Aromatic aldehyde

-

Hydroxylamine hydrochloride

-

Terminal alkyne

-

Copper(I) catalyst (e.g., CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., Ethanol/Water mixture)

-

Ultrasonic bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent system.

-

Oxime Formation: Add the base (1.1 mmol) and stir the mixture at room temperature for 30 minutes to form the corresponding aldoxime.

-

Addition of Reagents: To the same flask, add the terminal alkyne (1.2 mmol) and the copper(I) catalyst (5 mol%).

-

Sonication: Place the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) and power at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-60 minutes.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Assay Protocol: Determining COX-2 Inhibitory Activity (IC50)

This protocol outlines a common method for assessing the inhibitory potency of a compound against the COX-2 enzyme. [11] Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Test compound (isoxazole derivative)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to the desired working concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the COX-2 enzyme.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Signal Detection: Measure the product formation over time using a plate reader at the appropriate wavelength for the chosen probe.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in pharmaceutical development. Its synthetic tractability and ability to be decorated with a wide range of substituents allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. [2][12]Future research will likely focus on the development of novel isoxazole derivatives targeting a broader range of biological targets, including protein-protein interactions and epigenetic modulators. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and discovery of the next generation of isoxazole-based therapeutics.

References

-

Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. PubMed. [Link]

-

Wikipedia. (n.d.). Leflunomide. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Valdecoxib. PubChem. [Link]

-

Medical Dialogues. (2023). Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Leflunomide? Patsnap Synapse. [Link]

-

Herrmann, M. L., et al. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

-

RxList. (n.d.). Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube. [Link]

-

Toncescu, A., et al. (2011). Population Pharmacokinetics of the Active Metabolite of Leflunomide in Patients with Rheumatoid Arthritis. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Pharmacology Guide. (2025). Pharmacology of Valdecoxib; Mechanism of Action, Pharmacokinetics, Therapeutic Uses. Pharmacology Guide. [Link]

-

Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. PubMed. [Link]

-

Zhang, J. Y., et al. (2004). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. PubMed. [Link]

-

Charles, B. G., et al. (2007). Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis. Arthritis Research & Therapy. [Link]

-

Li, C., et al. (2003). Disposition of a specific cyclooxygenase-2 inhibitor, valdecoxib, in human. PubMed. [Link]

-

Drugs.com. (2024). Leflunomide Monograph for Professionals. Drugs.com. [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]

-

Wikipedia. (n.d.). Muscimol. Wikipedia. [Link]

-

U.S. Food and Drug Administration. (n.d.). BEXTRA® valdecoxib tablets. accessdata.fda.gov. [Link]

-

Wang, Z., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. GPCR Assay Services - Creative Biolabs [creative-biolabs.com]

- 9. Muscimol - Wikipedia [en.wikipedia.org]

- 10. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (3-Methylisoxazol-5-yl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the essential safety and handling precautions for (3-Methylisoxazol-5-yl)methanamine hydrochloride. As a bioactive heterocyclic compound, part of the versatile isoxazole family of derivatives used in medicinal chemistry, its handling demands a rigorous and informed approach to safety.[1] This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering laboratory personnel to work with confidence and security.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. (3-Methylisoxazol-5-yl)methanamine hydrochloride is a salt, and its properties and hazards may differ slightly from its free base form. It is crucial to use the correct identifier, primarily the CAS Number, when consulting safety literature.

| Identifier | Value | Source |

| Chemical Name | (3-Methylisoxazol-5-yl)methanamine hydrochloride | - |

| Synonym(s) | C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE HYDROCHLORIDE | [2] |

| CAS Number | 70183-89-0 | [2] |

| Molecular Formula | C₅H₉ClN₂O | Calculated |

| Molecular Weight | 148.59 g/mol | Calculated |

| Appearance | Solid (Typical for amine hydrochloride salts) | General Knowledge |

| Free Base Name | (3-Methylisoxazol-5-yl)methanamine | [3][4][5] |

| Free Base CAS | 154016-55-4 | [3][4][5][6] |

| Free Base Formula | C₅H₈N₂O | [3][4][6] |

| Free Base M.W. | 112.13 g/mol | [3][4][6] |

Hazard Assessment and Toxicology

The primary documented hazard associated with the free base of this compound is significant oral toxicity.[3][4][7] The hydrochloride salt is expected to carry similar toxicological properties. The precautionary principle dictates that it should be handled as a substance with high acute toxicity until proven otherwise.

GHS Classification (Aggregated Data for Parent Compound)

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Danger | Acute Toxicity, Oral (Category 3) | H301 : Toxic if swallowed.[3][4][7] |

Toxicological Rationale: The acute oral toxicity classification is the primary driver for the stringent handling protocols outlined in this guide. Ingestion of even small quantities could lead to severe adverse health effects. While specific data for dermal and inhalation routes are not widely available for this exact compound, related heterocyclic amines and isoxazole derivatives can cause skin irritation, allergic skin reactions, and serious eye damage.[8][9][10] Therefore, all routes of exposure—ingestion, inhalation, and skin/eye contact—must be rigorously prevented.

The Hierarchy of Controls: From Engineering to PPE

Effective safety management follows the hierarchy of controls. While Personal Protective Equipment (PPE) is critical, it is the last line of defense. Engineering and administrative controls form the foundation of a safe laboratory environment.

Primary Engineering Controls

Your primary defense is to isolate the hazard from the operator.

-

Chemical Fume Hood: All manipulations of (3-Methylisoxazol-5-yl)methanamine hydrochloride, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[9][11] This is non-negotiable and serves to contain any dust or aerosols generated, preventing inhalation.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][12]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[13][14]

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

Caption: Standard PPE ensemble for handling the target compound.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles.[10][12][13] A face shield should be worn over goggles during procedures with a higher risk of splashing.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for extended use).[8][9] Contaminated work clothing must not be allowed out of the workplace.[8][10]

-

Respiratory Protection: Use of a fume hood should make a respirator unnecessary. However, if a procedure has a high potential for aerosolization or dust generation outside of a hood, a NIOSH-approved respirator with a particulate filter (P3 type recommended) must be used.[8][10]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is essential for safety and experimental reproducibility.

Protocol for Weighing and Dispensing Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Place a marble balance and all necessary equipment (spatulas, weigh boats, containers) inside the hood.

-

Don PPE: Put on the full PPE ensemble as described in Section 3.2.

-

Handling: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Closure: Tightly close the main container immediately after dispensing.

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the weigh boat in the designated solid hazardous waste container.

Protocol for Solution Preparation

-

Preparation: Perform all work in a chemical fume hood.

-

Tare Vessel: Place a suitable, labeled flask or beaker containing a stir bar on a stir plate inside the hood and tare the balance.

-

Addition of Solid: Add the weighed solid to the solvent vessel.

-

Dissolution: Add the desired solvent to the vessel slowly to avoid splashing. Begin stirring to dissolve the compound.

-

Transfer: If transferring the solution, use a syringe or cannula with appropriate safety techniques.[15]

Storage and Chemical Incompatibility

Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10][12] The compound should be stored locked up due to its acute toxicity.[8][10][12] Some suppliers recommend refrigerated storage (2-8 °C).[8][16]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[14]

-

Causality: Strong bases can deprotonate the amine hydrochloride to its free base form, which may have different solubility, stability, and handling characteristics. Strong oxidizers can react exothermically and dangerously with organic amine compounds.

-

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

In the event of a spill, a calm and methodical response is required.

Caption: Step-by-step workflow for responding to a chemical spill.

Key Spill Actions:

-

Do not allow the product to enter drains or waterways.[8]

-

Collect the spilled material using methods that do not generate dust and place it into a suitable container for disposal.[9][13]

First Aid Measures

Immediate and correct first aid is vital. Always show the Safety Data Sheet to responding medical personnel.[8]

| Exposure Route | First Aid Action |